O3-Desethyl Apremilast

CAS No.:

Cat. No.: VC18007737

Molecular Formula: C20H20N2O7S

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N2O7S |

|---|---|

| Molecular Weight | 432.4 g/mol |

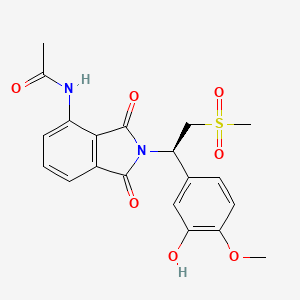

| IUPAC Name | N-[2-[(1R)-1-(3-hydroxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |

| Standard InChI | InChI=1S/C20H20N2O7S/c1-11(23)21-14-6-4-5-13-18(14)20(26)22(19(13)25)15(10-30(3,27)28)12-7-8-17(29-2)16(24)9-12/h4-9,15,24H,10H2,1-3H3,(H,21,23)/t15-/m0/s1 |

| Standard InChI Key | SCUNUALPLIEGMD-HNNXBMFYSA-N |

| Isomeric SMILES | CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |

| Canonical SMILES | CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |

Introduction

Chemical Identity and Structural Characteristics

O3-Desethyl Apremilast (CAS No. 1384439-80-8) is a derivative of apremilast (CAS No. 608141-41-9) with the molecular formula C₁₇H₁₆N₂O₆S and a molecular weight of 376.38 g/mol . The compound’s IUPAC name is 4-amino-2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione, reflecting the absence of the ethyl group at the O3 position compared to apremilast (Figure 1).

Table 1: Key Chemical Properties of O3-Desethyl Apremilast

| Property | Value |

|---|---|

| CAS Registry Number | 1384439-80-8 |

| Molecular Formula | C₁₇H₁₆N₂O₆S |

| Molecular Weight | 376.38 g/mol |

| Parent Drug | Apremilast |

| Structural Difference | Removal of ethyl group at O3 |

The compound’s synthesis involves modifying apremilast’s ethoxy group to a hydroxyl group, which alters its polarity and solubility. This structural change impacts its chromatographic behavior, necessitating specialized analytical methods for detection .

Synthesis and Manufacturing Considerations

O3-Desethyl Apremilast is primarily encountered as a process-related impurity during apremilast synthesis. The original synthesis of apremilast, as described by Celgene Corporation, begins with dimethyl sulfone and proceeds through multiple condensation and catalytic steps . The formation of O3-Desethyl Apremilast likely occurs due to incomplete ethylation or hydrolysis of the ethoxy group under specific reaction conditions.

Analytical Detection and Quantification

Accurate detection of O3-Desethyl Apremilast requires high-resolution chromatographic techniques. Reverse-phase HPLC with UV detection (wavelength ~230 nm) is commonly employed, utilizing columns such as C18 or phenyl-hexyl to resolve it from apremilast and other impurities . Mass spectrometry (LC-MS/MS) provides confirmatory identification via characteristic fragmentation patterns, including the loss of the methylsulfonyl group (m/z 96) and the isoindole-dione backbone .

Table 2: Analytical Parameters for O3-Desethyl Apremilast

| Parameter | Method Details |

|---|---|

| Retention Time (HPLC) | 8.2 ± 0.5 minutes |

| Detection Wavelength | 230 nm |

| LOQ | 0.05% (w/w) |

| LOD | 0.02% (w/w) |

These methods ensure compliance with pharmacopeial standards, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), which require impurity profiling for drug approval .

Regulatory and Quality Control Implications

Regulatory agencies, including the FDA and EMA, enforce strict limits on impurities in pharmaceuticals. For O3-Desethyl Apremilast, the threshold is typically ≤0.15% of the apremilast dose, aligning with ICH guidelines . Manufacturers must validate synthetic processes to minimize its formation and conduct stability studies to monitor levels under varied storage conditions (e.g., temperature, humidity).

Recent FDA submissions for apremilast generics have emphasized impurity control, with analytical method validation data forming a critical component of regulatory dossiers . Failure to adequately characterize O3-Desethyl Apremilast can result in approval delays or recalls, underscoring its importance in quality assurance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume